3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol
Description
Significance of Four-Membered Ring Systems in Organic Chemistry
Four-membered ring systems, such as cyclobutane (B1203170) and its derivatives, hold a unique position in organic chemistry. nih.gov Characterized by significant ring strain—a consequence of compressed bond angles deviating from the ideal tetrahedral angle of 109.5°—these structures are more than mere chemical curiosities. rsc.org This inherent strain energy makes them versatile synthetic intermediates, prone to selective ring-opening reactions that can yield linear compounds with controlled stereochemistry. rsc.org
Furthermore, the rigid, puckered conformation of the cyclobutane ring provides a well-defined three-dimensional scaffold. rsc.org In drug discovery, replacing more flexible alkyl chains with a cyclobutane moiety can reduce the entropic penalty upon binding to a biological target, potentially increasing binding affinity and efficacy. rsc.org The sp³-rich nature of these scaffolds also enhances their appeal by increasing their saturation, which often correlates with improved solubility and metabolic profiles compared to flat aromatic systems. rsc.org Consequently, cyclobutane derivatives are increasingly utilized as building blocks for complex natural products and pharmacologically active molecules. nih.govresearchgate.net
Strategic Importance of Halogenation in Small Ring Systems
The introduction of a halogen, such as bromine, onto a small ring system is a critical strategic tool in synthetic chemistry. researchgate.netresearchgate.net Halogen atoms serve as versatile synthetic handles, enabling a wide array of subsequent chemical transformations. nih.gov Organobromine compounds, for instance, are key precursors for organometallic reagents (e.g., Grignard reagents), which are fundamental for forming new carbon-carbon bonds. acs.org They are also excellent substrates for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse functional groups. nih.gov
In the context of a cyclobutane ring, a bromine atom not only provides a site for further functionalization but also influences the reactivity of the ring itself. The presence of an electronegative substituent can affect the stability of intermediates in reactions involving the ring, guiding the regioselectivity of ring-opening or other transformations. The selective bromination of cyclobutane derivatives is a well-established method for creating these valuable synthetic intermediates. springernature.com
Role of the Trifluoromethyl Group in Modulating Molecular Properties and Reactivity
The trifluoromethyl (-CF₃) group is one of the most impactful substituents in modern organic and medicinal chemistry due to its unique electronic properties and steric profile. nih.gov As a strong electron-withdrawing group, it can significantly alter the reactivity of adjacent functional groups, primarily through a powerful inductive effect. acs.org For example, placing a -CF₃ group near a carboxylic acid or an amine dramatically increases its acidity. researchgate.netacs.org
Beyond electronics, the -CF₃ group is valued for its ability to modulate key physicochemical properties. It is highly lipophilic, which can enhance a molecule's ability to permeate biological membranes. researchgate.net Simultaneously, the extreme strength of the carbon-fluorine bond renders the -CF₃ group exceptionally stable to metabolic degradation, a crucial feature in drug design. nih.gov In recent research, the 1-trifluoromethyl-cyclobutyl group has been investigated as a unique bioisostere for the commonly used tert-butyl group, offering a similar steric volume but with profoundly different electronic characteristics and potentially improved metabolic stability. researchgate.netacs.org
| Property | tert-Butyl | CF₃-cyclopropyl | CF₃-cyclobutyl |
|---|---|---|---|
| Steric Volume (ų) | 150 | 155 | 171 |
| pKa (of para-substituted benzoic acid) | 4.79 | 2.99 | 2.92 |
| pKa (of para-substituted amine hydrochloride) | 10.69 | 4.06 | 5.29 |
Data sourced from recent studies on tert-butyl group analogues, illustrating the strong acidifying effect of the CF₃-cycloalkyl groups. researchgate.netacs.org
Contextualizing 3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol within Contemporary Organofluorine and Organobromine Chemistry
The molecule this compound is a sophisticated building block situated at the intersection of contemporary organofluorine and organobromine chemistry. Its synthesis, while not explicitly detailed in widespread literature, can be envisioned through established synthetic strategies. A plausible route involves the treatment of a 3-bromocyclobutanone (B1528419) precursor with a trifluoromethylating agent like Ruppert's reagent (TMSCF₃). acs.org
This compound embodies the principles of multifunctional design. The hydroxyl group offers a site for esterification or etherification, the bromine atom allows for cross-coupling or substitution, and the trifluoromethyl group provides metabolic stability and unique electronic properties. The cyclobutane core acts as a rigid scaffold, holding these functional groups in a precise spatial arrangement. Research into the synthesis of trifluoromethyl cyclobutanes has shown that fluorination of cyclobutane carboxylic acids using reagents like sulfur tetrafluoride is compatible with the presence of bromine atoms on the ring, highlighting the feasibility of creating such multifunctional scaffolds. nih.govacs.org
Research Significance and Academic Trajectory of Complex Cyclobutanol (B46151) Scaffolds
Complex cyclobutanol scaffolds, particularly those bearing multiple functional groups, are of growing research interest. nih.gov Cyclobutanols can be prepared through various methods and serve as key precursors for a wide range of other cyclobutane derivatives. researchgate.net The presence of the hydroxyl group enables a diverse set of transformations, including oxidation to cyclobutanones, dehydration to cyclobutenes, or participation in ring-expansion and ring-opening reactions. rsc.org
Recent studies have focused on developing stereoselective methods to synthesize polysubstituted cyclobutanes, allowing for precise control over the molecule's 3D architecture. mdpi.comnih.govacs.org The academic trajectory is moving towards the creation of "polyfunctional chemical platforms" based on chiral cyclobutane scaffolds, where different functional groups can be selectively manipulated to build complex molecular architectures. researchgate.net Molecules like this compound fit perfectly within this trajectory, offering a synthetically versatile and sterically defined scaffold for applications in fields that demand molecular complexity and property optimization, such as drug discovery and materials science. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-(trifluoromethyl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF3O/c6-3-1-4(10,2-3)5(7,8)9/h3,10H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMOVHNUIWCSQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(F)(F)F)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936668-06-2 | |
| Record name | 3-bromo-1-(trifluoromethyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformations of the 3 Bromo 1 Trifluoromethyl Cyclobutan 1 Ol Framework
Ring-Opening Reactions of the Cyclobutane (B1203170) Core
The cleavage of the C-C bonds of the cyclobutane ring is a prominent feature of the reactivity of 3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol. These reactions provide access to functionalized, open-chain products that would be challenging to synthesize through other methods.
Radical-mediated pathways offer a powerful method for the C-C bond cleavage of cyclobutanol (B46151) derivatives. researchgate.net The process is typically initiated by the generation of a cyclobutyloxy radical from the tertiary alcohol of the parent molecule. This high-energy oxygen-centered radical readily undergoes β-scission, a homolytic cleavage of an adjacent C-C bond, which is thermodynamically driven by the relief of ring strain. nih.govrsc.org
The regioselectivity of the β-scission in this compound is dictated by the formation of the most stable carbon-centered radical. Cleavage of the C1-C2 (or C1-C4) bond results in a distal alkyl radical. The presence of the electron-withdrawing trifluoromethyl group at C1 significantly influences the stability of the potential radical intermediates, thereby directing the fragmentation pathway. This process provides an efficient route to γ-substituted ketone derivatives. researchgate.net For instance, copper-catalyzed ring-opening radical reactions of related cycloalkanone derivatives have been shown to efficiently produce functionalized nitriles. nih.gov
Table 1: Representative Radical-Mediated Ring-Opening Reactions on Analogous Cyclobutanol Systems Data is illustrative of general radical transformations on cyclobutanol cores.
| Radical Source/Initiator | Reagents/Conditions | Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Alkoxy Radical (from Alcohol) | Ag(I) or Mn(III) salts | Cyclobutyloxy Radical | γ-Functionalized Ketone | nih.gov |
| Alkoxy Radical (from Alcohol) | Photoredox Catalysis, Visible Light | Cyclobutyloxy Radical | γ,δ-Unsaturated Ketone | rsc.org |
| Alkyl Radical (Addition) | Visible Light, Photocatalyst, Alkyl Halides | Cyclobutylcarbinyl Radical | Functionalized Cyclobutene (B1205218) | nih.gov |
Oxidative cleavage provides a direct route to generate the key alkoxy radical intermediate necessary for ring opening. nih.gov Modern electrochemical methods, in particular, offer a mild and efficient way to achieve this transformation through a process known as deconstructive functionalization. nih.gov This approach utilizes a proton-coupled electron transfer (PCET) mechanism to generate alkoxy radicals directly from the parent alcohol without the need for pre-functionalization. nih.govnih.gov
In this process, the alcohol is oxidized at an anode, often facilitated by a redox mediator, to form the cyclobutyloxy radical. This intermediate undergoes the characteristic strain-releasing β-scission to produce a distal carbon-centered radical. This radical can then be trapped by a variety of radical acceptors present in the reaction medium, leading to the formation of a diverse range of distally functionalized ketones. nih.gov This method is highly versatile, allowing for deconstructive bromination, chlorination, and iodination by using reagents like BrCCl₃, CCl₄, or N-iodosuccinimide, respectively. nih.gov
Table 2: Examples of Deconstructive Functionalization of Cycloalkanols via Electrochemical Oxidation This table illustrates the versatility of the electrochemical approach on general cycloalkanol substrates.
| Substrate Type | Radical Trapping Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| Cycloalkanol | BrCCl₃ | Electrolysis, PCET | Distally Brominated Ketone | nih.gov |
| Cycloalkanol | CCl₄ | Electrolysis, PCET | Distally Chlorinated Ketone | nih.gov |
| Cycloalkanol | N-Iodosuccinimide (NIS) | Electrolysis, PCET | Distally Iodinated Ketone | nih.gov |
| Cycloalkanol | Air (O₂) | Electrolysis, PCET | Keto-aldehyde | nih.gov |
Transition metals, particularly palladium and rhodium, are highly effective catalysts for the C-C bond cleavage of cyclobutanol derivatives. nih.govnih.govresearchgate.net The general mechanism for palladium-catalyzed reactions involves the initial formation of a palladium(II) alkoxide with the cyclobutanol. This is followed by a β-carbon elimination step, where the palladium center inserts into a C-C bond of the cyclobutane ring to form a five-membered palladacycle intermediate. nih.govacs.orgnih.gov This intermediate can then undergo further transformations, such as reductive elimination or reaction with other species, to yield the final ring-opened product and regenerate the active catalyst. acs.org
Rhodium(I) complexes also catalyze the C-C activation of cyclobutanones and related derivatives through oxidative addition into an enantiotopic C-C bond, generating a rhoda(III)cyclopentanone species. chimia.ch These metallacyclic intermediates are versatile and can engage in subsequent reactions to form complex polycyclic products. nih.gov Similar reactivity is observed with iridium catalysts, which can promote the enantioselective cleavage of prochiral tert-cyclobutanols to afford β-substituted ketones. nih.gov
Table 3: Transition-Metal Systems for C-C Bond Cleavage of Cyclobutanol Analogues This table summarizes common catalytic systems and their outcomes in the ring-opening of cyclobutanols.
| Metal Catalyst | Typical Ligand | Key Mechanistic Step | Product Type | Reference |
|---|---|---|---|---|
| Palladium (e.g., Pd(OAc)₂) | Phosphine (e.g., PPh₃) | β-Carbon Elimination | γ-Aryl Ketones, Polyketones | nih.govacs.org |
| Rhodium (e.g., [Rh(COD)Cl]₂) | Chiral Phosphines (e.g., SEGPHOS) | Oxidative Addition | Polycyclic Scaffolds | nih.govchimia.ch |
| Iridium (e.g., [Ir(COD)Cl]₂) | Chiral Phosphines (e.g., DTBM-SEGPHOS) | O-H Bond Activation | β-Methyl-substituted Ketones | nih.gov |
The ring-opening reactions of this compound via radical, oxidative, or transition-metal-mediated pathways are synthetic routes to open-chain ketones with specific substitution patterns. The cleavage of the C1-C2 or C1-C4 bond of the cyclobutane ring directly transforms the C1-hydroxyl and C3-bromo substituents into a ketone and a γ-bromo group, respectively. The product is an α-trifluoromethyl, γ-brominated ketone.
The synthesis of γ-fluorinated ketones from cyclobutanol precursors has also been demonstrated. acs.org Silver-catalyzed ring-opening strategies, for example, can achieve the synthesis of β- and γ-fluorinated ketones. acs.org Specifically, a silver-initiated radical ring expansion and fluorination of ethynyl (B1212043) cyclobutanols provides an efficient pathway to monofluoroethenyl cyclopentanones, showcasing that fluorine can be incorporated during the C-C cleavage process. rsc.org While the parent molecule already contains a trifluoromethyl group, these methods could be adapted to introduce additional fluorine atoms at the γ-position if the bromine were replaced with a different reactive moiety.
Table 4: Predicted Products from Ring-Opening of this compound
| Reaction Type | General Conditions | Primary Product Structure |
|---|---|---|
| Radical-Mediated Ring Opening | Radical initiator (e.g., AIBN) or photoredox catalysis | 4-Bromo-1,1,1-trifluoro-pentan-2-one derivatives |
| Oxidative Cleavage | Electrochemical oxidation, trapping agent | 4-Bromo-1,1,1-trifluoro-5-functionalized-pentan-2-one |
| Transition-Metal-Mediated Cleavage | Pd(0) or Rh(I) catalyst | 4-Bromo-1,1,1-trifluoro-pentan-2-one derivatives |
| Silver-Catalyzed Fluorinative Ring-Opening | Ag(I) catalyst, Fluorine source (e.g., Selectfluor) | 4-Bromo-4-fluoro-1,1,1-trifluoro-pentan-2-one |
Transformations Involving the Bromine Moiety
Beyond reactions that cleave the cyclobutane core, the bromine atom at the C3 position serves as a handle for further functionalization through substitution reactions.
The bromine atom on the cyclobutane ring can act as a leaving group in nucleophilic substitution reactions. The reactivity of this secondary alkyl bromide is subject to several factors, including steric hindrance imposed by the rigid four-membered ring and the adjacent substituents. The bulky trifluoromethyl group and the hydroxyl group at C1 can influence the trajectory of the incoming nucleophile, potentially hindering a classic backside attack required for an Sₙ2 mechanism.
Nevertheless, with potent nucleophiles, Sₙ2 displacement is a feasible pathway to introduce a range of functionalities at the C3 position while retaining the cyclobutane framework. Potential nucleophiles include azides, cyanides, thiolates, and amines. The reaction conditions, such as solvent and temperature, would be critical in modulating the reaction pathway and minimizing competing elimination reactions, which are also plausible given the strained ring system.
Table 5: Potential Nucleophilic Substitution Reactions at the C3-Bromine Position This table presents hypothetical outcomes based on standard nucleophilic substitution principles.
| Nucleophile | Reagent Example | Expected Product | Potential Application |
|---|---|---|---|
| Azide (N₃⁻) | Sodium Azide (NaN₃) | 3-Azido-1-(trifluoromethyl)cyclobutan-1-ol | Precursor for amines, click chemistry |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 3-Cyano-1-(trifluoromethyl)cyclobutan-1-ol | Precursor for carboxylic acids, amides |
| Thiolate (RS⁻) | Sodium Thiophenoxide (PhSNa) | 3-(Phenylthio)-1-(trifluoromethyl)cyclobutan-1-ol | Sulfur-containing analogues |
| Amine (R₂NH) | Diethylamine (Et₂NH) | 3-(Diethylamino)-1-(trifluoromethyl)cyclobutan-1-ol | Biologically active analogues |
Reductive Debromination Strategies
The carbon-bromine bond in this compound is a key site for transformations, including its removal to yield 1-(trifluoromethyl)cyclobutan-1-ol (B1398825). This reductive debromination can be achieved through several standard synthetic methodologies, primarily involving catalytic hydrogenation or radical-mediated pathways.
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds via the oxidative addition of the C-Br bond to the palladium surface, followed by hydrogenolysis to replace the bromine atom with hydrogen. An acid scavenger, such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃), is often added to neutralize the HBr byproduct.
Radical-Mediated Reduction: Free radical chemistry offers a reliable alternative for C-Br bond cleavage. A common approach involves the use of tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) as a hydrogen atom donor, initiated by a radical initiator like azobisisobutyronitrile (AIBN). The initiator generates radicals that abstract the bromine atom, creating a cyclobutyl radical intermediate. This intermediate then abstracts a hydrogen atom from the donor to furnish the debrominated product. This method is often preferred for its mild conditions and high functional group tolerance.
| Strategy | Typical Reagents | General Conditions | Expected Product |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, Base (e.g., Et₃N) | Solvent (e.g., EtOH, EtOAc), Room Temperature, 1-5 atm H₂ | 1-(Trifluoromethyl)cyclobutan-1-ol |
| Radical Debromination | Bu₃SnH or (TMS)₃SiH, AIBN | Inert solvent (e.g., Toluene, Benzene), Reflux (≈80-110 °C) | 1-(Trifluoromethyl)cyclobutan-1-ol |
Cross-Coupling Reactions of the Bromine Substituent
The bromine atom serves as a versatile handle for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures from simple precursors. mdpi.com The reactivity of the secondary alkyl bromide in the cyclobutane ring allows it to participate in several key coupling reactions, including Suzuki, Heck, and Sonogashira couplings.
Suzuki Coupling: This reaction couples the bromocyclobutane (B1266235) with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction is highly versatile for creating C(sp²)-C(sp³) bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the C3 position of the cyclobutane ring. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency with alkyl bromides. organic-chemistry.org
Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the bromocyclobutane with an alkene. organic-chemistry.orgwikipedia.org This transformation typically results in the formation of a substituted alkene, effectively vinylating the cyclobutane ring at the C3 position. The reaction requires a palladium catalyst and a base, and its success can be influenced by steric factors around the reacting centers. libretexts.org
Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the bromocyclobutane with a terminal alkyne using a dual catalyst system of palladium and copper(I), along with a base. wikipedia.orglibretexts.org This method provides direct access to 3-alkynyl-1-(trifluoromethyl)cyclobutan-1-ol derivatives, which are valuable intermediates for further synthesis. beilstein-journals.orgorganic-chemistry.org
| Reaction | Coupling Partner | Typical Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂, Ligand, Base (e.g., Na₂CO₃) | 3-Aryl-1-(trifluoromethyl)cyclobutan-1-ol |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 3-Vinyl-1-(trifluoromethyl)cyclobutan-1-ol |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-Alkynyl-1-(trifluoromethyl)cyclobutan-1-ol |
Reactions at the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is one of the most stable and chemically inert functional groups in organic chemistry. Its stability arises from the high strength of the carbon-fluorine bonds. Under the vast majority of synthetic conditions, including those used for reductive debromination, cross-coupling, oxidation, and derivatization of the other functional groups on the molecule, the CF₃ group remains intact. It does not typically participate in nucleophilic or electrophilic substitution, reduction, or oxidation reactions. Its primary role is electronic, profoundly influencing the reactivity of adjacent functional groups. mdpi.com
Influence of the Trifluoromethyl Group on Adjacent Reactive Centers
The trifluoromethyl group exerts a powerful influence on the reactivity of the neighboring hydroxyl group and, to a lesser extent, the more distant bromine atom, primarily through its strong inductive electron-withdrawing effect (-I effect). nih.govresearchgate.net
Effect on the Hydroxyl Group: The CF₃ group, being directly attached to the carbinol carbon, significantly lowers the electron density around the tertiary alcohol. This has several consequences:
Increased Acidity: The electron-withdrawing nature of the CF₃ group stabilizes the corresponding alkoxide anion, thereby increasing the acidity (lowering the pKa) of the hydroxyl proton compared to a non-fluorinated tertiary alcohol. This makes the alcohol a stronger hydrogen bond donor. nih.gov
Deactivation towards Sₙ1 Reactions: Any reaction proceeding through a carbocation intermediate at the C1 position (e.g., acid-catalyzed dehydration or substitution) is strongly disfavored. The CF₃ group would severely destabilize an adjacent positive charge, effectively shutting down Sₙ1 pathways.
Activation towards Oxidation: While tertiary alcohols are generally resistant to oxidation, the electron-withdrawing CF₃ group can make the carbinol carbon more susceptible to certain oxidative processes, should a suitable oxidant be employed that allows for such a transformation. thieme.de
Effect on the Bromine Substituent: The inductive effect of the CF₃ group diminishes with distance but may still have a minor electronic impact on the C-Br bond at the C3 position. It could slightly increase the electrophilicity of the C3 carbon, potentially influencing the rate of oxidative addition in palladium-catalyzed coupling reactions.
Transformations of the Hydroxyl Group
The tertiary alcohol in this compound is a site for potential modification, although its reactivity is heavily influenced by steric hindrance and the adjacent CF₃ group.
Oxidation Reactions
The oxidation of tertiary alcohols is not a straightforward transformation. Unlike primary or secondary alcohols, they lack a hydrogen atom on the carbinol carbon. Therefore, direct oxidation to a ketone at the C1 position is not possible without cleavage of a carbon-carbon bond. Applying strong oxidizing agents (e.g., chromic acid, potassium permanganate) under harsh conditions would likely lead to the degradation of the cyclobutane ring rather than selective oxidation. While methods for oxidizing challenging secondary α-trifluoromethyl alcohols exist thieme.dersc.org, they are not applicable to this tertiary center for the formation of a ketone.
Derivatization to Esters, Ethers, and Other Functional Groups
The hydroxyl group can be derivatized to form other functional groups, such as esters and ethers, although reaction conditions must be chosen to overcome the steric hindrance of the tertiary center. nih.gov
Esterification: The formation of esters can be readily achieved by reacting the alcohol with an acylating agent like an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine). The use of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction, especially with less reactive acylating agents.
Etherification: Synthesizing ethers from this hindered tertiary alcohol is more challenging. The classic Williamson ether synthesis (deprotonation to an alkoxide followed by reaction with an alkyl halide) may be inefficient due to steric hindrance impeding the Sₙ2 attack. Acid-catalyzed methods are not viable due to the electronic destabilization of any potential carbocation intermediate by the CF₃ group. nih.gov Modern methods, such as metal-catalyzed couplings, may provide a viable route. For instance, zinc-catalyzed coupling of tertiary alcohols with alkyl bromides has been reported as an effective strategy for forming sterically hindered ethers. organic-chemistry.org
| Derivative | Reaction Type | Typical Reagents | Expected Product |
|---|---|---|---|
| Ester | Acylation | Acetyl Chloride, Pyridine | 3-Bromo-1-(trifluoromethyl)cyclobutyl acetate |
| Ether | O-Alkylation | NaH then CH₃I (Williamson) or CH₃Br, Zn(OTf)₂ (Catalytic) | 3-Bromo-1-methoxy-1-(trifluoromethyl)cyclobutane |
Dehydration Processes
The dehydration of this compound represents a key transformation for introducing unsaturation within the cyclobutane ring, leading to the formation of various cyclobutene derivatives. This process, typically catalyzed by acids, involves the elimination of a water molecule from the cyclobutanol scaffold. The reaction's outcome is highly dependent on the reaction conditions and the inherent structural features of the substrate, including the presence of the electron-withdrawing trifluoromethyl group and the bromine atom.
The generally accepted mechanism for the acid-catalyzed dehydration of tertiary alcohols, such as this compound, proceeds through an E1 pathway. The reaction is initiated by the protonation of the hydroxyl group by a strong acid, forming a good leaving group (water). Subsequent departure of the water molecule generates a tertiary carbocation intermediate. The stability of this carbocation is a crucial factor influencing the reaction rate. In this specific case, the carbocation is at a carbon bearing a trifluoromethyl group. The strongly electron-withdrawing nature of the CF3 group is expected to destabilize the adjacent carbocation, potentially slowing down the E1 process compared to non-fluorinated analogues.
Once the carbocation is formed, a base (which can be the conjugate base of the acid catalyst or a solvent molecule) abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond. In the case of this compound, there are two possible protons that can be eliminated, leading to a mixture of isomeric cyclobutene products. The regioselectivity of this step is governed by Zaitsev's rule, which predicts that the more substituted alkene will be the major product. However, the electronic effects of the substituents can significantly influence the product distribution.
An alternative to traditional acid catalysis is the use of reagents like tetrafluoroboric acid in a non-coordinating solvent such as dichloromethane. This method has been shown to be effective for the dehydration of halocyclobutanols, yielding halocyclobutenes in high yields. This approach may offer a milder and more selective route for the dehydration of this compound, potentially minimizing side reactions.
The reaction conditions for the dehydration of cyclobutanols can be tailored to favor the desired product. Key parameters that can be varied include the choice of acid catalyst, reaction temperature, and solvent.
| Catalyst | Solvent | Temperature (°C) | Expected Major Product(s) |
| H2SO4 | Toluene | 80-110 | Mixture of 3-bromo-1-(trifluoromethyl)cyclobut-1-ene and 4-bromo-1-(trifluoromethyl)cyclobut-1-ene |
| HBF4 | CH2Cl2 | Room Temperature | Potentially higher selectivity for one isomer |
| POCl3 | Pyridine | 0 to Room Temp | Alternative for acid-sensitive substrates |
Rearrangement Reactions of the Cyclobutanol Scaffold
The strained four-membered ring of the 3-bromo-1-(trifluoromethyl)cyclobutanol framework makes it susceptible to various rearrangement reactions. These transformations are often driven by the relief of ring strain and can lead to the formation of structurally diverse and synthetically valuable products.
Semipinacol Rearrangements
The semipinacol rearrangement is a powerful carbon-carbon bond-forming reaction that involves the 1,2-migration of a group to an adjacent electron-deficient carbon center. In the context of this compound, this rearrangement can be initiated by the formation of a carbocation at a carbon atom adjacent to the hydroxyl-bearing carbon.
A plausible pathway for a semipinacol-type rearrangement could be initiated by the loss of the bromide ion, facilitated by a Lewis acid or silver salt, to generate a secondary carbocation at the C3 position. This carbocation could then trigger the migration of one of the C-C bonds of the cyclobutane ring. This ring expansion would lead to the formation of a five-membered ring, a cyclopentanone (B42830) derivative, with the concomitant formation of a carbonyl group from the original alcohol. The trifluoromethyl group would remain on the carbon that was formerly the carbinol carbon.
Recent studies have shown that hypervalent iodine(III) reagents can mediate fluorination/semipinacol rearrangement cascades in related systems, such as 2-alkylidenecyclobutanol derivatives. These reactions proceed through a ring-contractive pathway. While the starting material is different, this highlights the accessibility of semipinacol-type rearrangements within the cyclobutane framework under oxidative conditions.
Furthermore, visible-light-mediated photoredox catalysis has been employed for trifluoromethylation/semipinacol-type rearrangements of α-(1-hydroxycycloalkyl)-substituted styrene (B11656) derivatives, leading to ring expansion. This radical-polar mechanism demonstrates that the introduction of a trifluoromethyl group can be coupled with skeletal rearrangements.
The specific outcome of a semipinacol rearrangement of this compound would be highly dependent on the reaction conditions and the nature of the trigger for carbocation formation.
| Reaction Type | Reagents | Intermediate | Product Type |
| Lewis Acid-Catalyzed | AgBF4, AlCl3 | Secondary Carbocation | Ring-expanded Cyclopentanone |
| Oxidative Rearrangement | PhI(OAc)2, HF-Pyridine | Halonium/Iodonium Ion | Ring-contracted Cyclopropyl (B3062369) derivative |
| Photoredox-Catalyzed | Ru(bpy)3Cl2, CF3SO2Na | Radical Cation | Ring-expanded Ketone |
Ring Contraction to Cyclopropyl Ketones
The transformation of cyclobutanols into cyclopropyl ketones is a synthetically useful ring contraction reaction. This process involves the cleavage of a C-C bond within the four-membered ring and the formation of a new bond to create a three-membered ring.
One established method for the ring contraction of cyclobutanols is through a quasi-Favorskii rearrangement. This reaction typically involves the treatment of an α-halocyclobutanol with a base. For this compound, while the halogen is not on the alpha carbon to the hydroxyl group, related transformations could potentially be devised.
A more directly relevant approach is the iodine-mediated oxidative ring contraction of cyclobutanols. This method has been successfully applied to the synthesis of aryl cyclopropyl ketones from aryl cyclobutanols under mild conditions. The proposed mechanism involves the formation of a hypervalent iodine intermediate, followed by ring opening and subsequent intramolecular SN2-type cyclization to form the cyclopropyl ring. The presence of the trifluoromethyl group in this compound could influence the electronic nature of the alcohol and its reactivity in this transformation.
The general conditions for such a transformation are outlined in the table below, based on analogous systems.
| Reagent System | Solvent | Key Features | Expected Product |
| PhI(OAc)2 / TMSOTf | Dichloromethane | Mild, oxidative conditions | 1-bromo-2-acetyl-2-(trifluoromethyl)cyclopropane |
| Base-mediated (for α-halo analogs) | NaH, KOtBu | Strong base | (Not directly applicable, but related) |
This ring contraction offers a valuable route to highly functionalized cyclopropane (B1198618) derivatives, which are important building blocks in organic synthesis and medicinal chemistry.
Stereochemical Aspects in the Chemistry of 3 Bromo 1 Trifluoromethyl Cyclobutan 1 Ol
Stereoisomerism and Chirality in 3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol
The molecular structure of this compound contains two stereocenters, also known as chiral centers. A stereocenter is a carbon atom bonded to four different groups. In this molecule, these are:
C1: This carbon is attached to a hydroxyl (-OH) group, a trifluoromethyl (-CF3) group, and two different methylene (B1212753) groups of the ring (-CH2-C(Br)H- and -CH2-CH2-).
C3: This carbon is bonded to a bromine atom (-Br), a hydrogen atom (-H), and two different segments of the cyclobutane (B1203170) ring (-CH2-C(CF3)(OH)- and -CH2-CH2-).
The presence of 'n' stereocenters in a molecule can give rise to a maximum of 2n stereoisomers. For this compound, with n=2, there is a possibility of up to 22 = 4 distinct stereoisomers.
These stereoisomers exist as pairs of enantiomers and diastereomers.
Enantiomers are non-superimposable mirror images of each other.
Diastereomers are stereoisomers that are not mirror images of each other.
The four possible stereoisomers can be categorized based on the relative orientation of the bromine and hydroxyl groups as cis (on the same side of the ring) or trans (on opposite sides). Each of these geometric isomers (cis and trans) exists as a pair of enantiomers.
| Stereoisomer Type | Description | Number of Isomers | Relationship |
|---|---|---|---|
| cis-isomer pair | -Br and -OH groups are on the same face of the cyclobutane ring. | 2 | Enantiomers |
| trans-isomer pair | -Br and -OH groups are on opposite faces of the cyclobutane ring. | 2 | Enantiomers |
Control of Diastereoselectivity in Synthetic Routes
The synthesis of a specific stereoisomer of this compound requires careful control over the reaction conditions to favor the formation of one diastereomer over the other. A plausible synthetic approach involves the use of a 3-bromocyclobutanone (B1528419) precursor. The stereochemical outcome is then determined by the diastereoselective addition of a trifluoromethyl group to the carbonyl carbon.
One common method for introducing a trifluoromethyl group is the use of Ruppert's reagent (TMSCF3) with a fluoride (B91410) initiator. The facial selectivity of this nucleophilic addition to the cyclobutanone (B123998) is influenced by the steric and electronic properties of the substituent at the C3 position. The puckered nature of the cyclobutanone ring directs the incoming nucleophile to the less sterically hindered face.
Following the trifluoromethylation, the resulting silyl (B83357) ether intermediate is hydrolyzed to yield the tertiary alcohol. An alternative strategy involves the reduction of a 3-(trifluoromethyl)cyclobutanone. Studies on the hydride reduction of 3-substituted cyclobutanones have shown a high selectivity for the formation of the cis-alcohol. vub.ac.benih.govacs.org This preference is attributed to the hydride attacking from the face opposite to the ring substituent (anti-facial attack) to minimize torsional strain, a concept consistent with the Felkin-Anh model. vub.ac.beacs.orgvub.be This high diastereoselectivity can often be enhanced by using lower reaction temperatures or less polar solvents. vub.ac.benih.govacs.org
| Synthetic Step | Factor | Effect on Stereoselectivity |
|---|---|---|
| Reduction of 3-substituted cyclobutanone | Hydride Reagent Size | Generally high cis-selectivity, irrespective of hydride size. vub.ac.benih.gov |
| Temperature & Solvent | Lower temperature and lower solvent polarity can increase cis-selectivity. vub.ac.benih.gov | |
| CF3- addition to 3-bromocyclobutanone | Steric Hindrance | The nucleophile preferentially attacks the less hindered face of the puckered ring. |
Influence of Substituents (Bromine, Trifluoromethyl) on Cyclobutane Conformation
Unlike planar depictions, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to relieve torsional strain that would arise from eclipsing C-H bonds in a planar structure. nih.gov This puckering results in two distinct types of substituent positions: axial and equatorial.
In substituted cyclobutanes, the substituents can influence the ring's preferred conformation. Generally, bulky groups favor the equatorial position to minimize steric repulsion with the substituent at the 1,3-position (1,3-diaxial interaction). For this compound, the key is the 1,3-relationship between the bromine and the trifluoromethyl/hydroxyl-bearing carbon.
Trifluoromethyl Group (CF3): This is a sterically demanding and highly electronegative group. nih.gov
Bromine Atom (Br): While smaller than a CF3 group, it is significantly larger than a hydrogen atom.
Conventional wisdom suggests that the bulkiest group would preferentially occupy the equatorial position. However, recent crystallographic studies on various 1-substituted trifluoromethyl cyclobutanes have revealed a surprising and counterintuitive preference for the CF3 group to adopt the axial position in many cases. nih.govacs.org This suggests that factors beyond simple sterics, possibly involving hyperconjugation or other electronic effects, may play a significant role in determining the conformational equilibrium. The bromine atom would then likely occupy the opposing equatorial position in the most stable trans conformer to minimize its own steric interactions.
Conformational Dynamics of the Substituted Cyclobutane Ring
The puckered cyclobutane ring is not static. It undergoes a rapid process of conformational interconversion known as ring-flipping or ring-puckering. scribd.com During this process, a substituent that was in an axial position becomes equatorial, and vice-versa.
The energy difference between the two conformers determines their relative populations at a given temperature. The barrier to this ring inversion in cyclobutane is relatively low, approximately 1.5 kcal/mol, allowing for rapid interconversion at room temperature. scribd.com The presence of substituents can alter this barrier. The conformation where the larger or more sterically demanding groups occupy pseudo-equatorial positions is typically lower in energy and thus more populated. However, as noted, the observed axial preference of the CF3 group in some systems complicates simple predictions based on steric bulk alone. nih.govacs.org
Stereospecificity of Reactions Involving the Cyclobutane Ring
A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. khanacademy.orgyoutube.com Reactions involving the chiral centers of this compound can exhibit high stereospecificity.
A prime example is the nucleophilic substitution at the carbon atom bearing the bromine (C3). This reaction, particularly if it follows an SN2 mechanism, is stereospecific. The SN2 reaction proceeds through a concerted "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. masterorganicchemistry.comyoutube.com This mechanism results in a complete inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.com
For instance, if a cis-diastereomer of this compound (where -Br and -OH are on the same side) were to undergo an SN2 reaction with a nucleophile (e.g., azide, N3-), the bromine would be displaced with inversion of configuration at C3. This would stereospecifically yield a trans-substituted product, where the new substituent and the hydroxyl group are on opposite sides of the ring. The stereochemistry at C1 would remain unchanged during this reaction. This predictable outcome is a hallmark of a stereospecific process and is crucial for the controlled synthesis of complex molecules.
Mechanistic Investigations of Reactions Involving 3 Bromo 1 Trifluoromethyl Cyclobutan 1 Ol
Elucidation of Radical Intermediates in Ring-Opening and Functionalization Reactions
While specific studies on radical-mediated reactions of 3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol are not extensively documented, the behavior of similar cyclobutane (B1203170) systems suggests that radical intermediates likely play a significant role in its chemistry. The formation of radical intermediates can be initiated through various methods, including the use of radical initiators or photoredox catalysis. nih.gov
In analogous systems, the ring-opening of cyclobutane derivatives can proceed via radical pathways. researchgate.net For instance, the strain of the cyclobutane ring can facilitate the fragmentation of a radical intermediate, leading to a more stable, open-chain radical. In the case of this compound, homolytic cleavage of the carbon-bromine bond would generate a cyclobutyl radical. This radical could then undergo a β-scission event, resulting in the opening of the cyclobutane ring to form a more stable radical species.
Furthermore, functionalization reactions involving radical intermediates are also plausible. The cyclobutyl radical derived from this compound could be trapped by various radical acceptors, leading to the introduction of new functional groups onto the cyclobutane core. Such transformations are analogous to the radical-mediated functionalization of other strained ring systems.
Characterization of Carbocationic Intermediates and the Effect of the Trifluoromethyl Group
The formation of carbocationic intermediates is a key aspect of the reactivity of this compound, particularly in solvolysis and acid-catalyzed reactions. The presence of the highly electronegative trifluoromethyl (CF3) group at the C-1 position has a profound impact on the stability and reactivity of any adjacent carbocation. beilstein-journals.orgbeilstein-journals.org
The CF3 group is a strong electron-withdrawing group, which significantly destabilizes a carbocation at the α-position. beilstein-journals.org This destabilization effect is well-documented and is a consequence of the inductive effect of the fluorine atoms. nih.gov As a result, the formation of a carbocation at C-1 of the cyclobutane ring is expected to be energetically unfavorable.
Despite this destabilizing effect, the formation of such carbocations as transient intermediates is often proposed in reaction mechanisms. beilstein-journals.org The subsequent reactions of these intermediates are typically rapid and can involve rearrangements to form more stable carbocationic species. For example, a 1,2-hydride or 1,2-alkyl shift could occur to move the positive charge away from the influence of the CF3 group. Ring-expansion or ring-contraction pathways may also be accessible, driven by the relief of ring strain and the formation of a more stable carbocation.
The following table summarizes the expected effects of the trifluoromethyl group on carbocation stability:
| Property | Effect of Trifluoromethyl Group |
| Carbocation Stability | Significant destabilization of α-carbocations |
| Reactivity | Increased reactivity of carbocationic intermediates |
| Rearrangements | Prone to rearrangements to form more stable carbocations |
Reaction Kinetics and Thermodynamics of Key Transformations
The rate of reactions proceeding through a carbocationic intermediate, such as S_N1 solvolysis, is expected to be significantly influenced by the stability of the carbocation. Given the destabilizing effect of the trifluoromethyl group, the activation energy for the formation of the C-1 carbocation would be high, suggesting that such reactions would be relatively slow compared to analogous compounds lacking the CF3 group.
Thermodynamically, ring-opening reactions of cyclobutane derivatives are often favored due to the release of ring strain. For this compound, the thermodynamic driving force for ring-opening would be a combination of the relief of the approximately 26 kcal/mol of strain energy in the four-membered ring and the formation of more stable, acyclic products. The specific thermodynamic parameters would, of course, depend on the nature of the reactants and products in a given transformation.
Proposed Reaction Mechanisms for Novel Transformations of this compound
Given the unique structural features of this compound, several novel transformations can be envisaged. The proposed mechanisms for these transformations would likely involve the interplay of radical and carbocationic intermediates.
One potential novel transformation is a Lewis acid-mediated ring-opening and rearrangement cascade. organic-chemistry.org In this proposed mechanism, coordination of a Lewis acid to the hydroxyl group would facilitate its departure and the formation of the C-1 carbocation. Despite its instability, this carbocation could trigger a series of rearrangements, including ring expansion to a cyclopentyl system or fragmentation to an unsaturated acyclic compound.
Another area for novel transformations lies in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond provides a handle for such reactions. For example, a palladium-catalyzed coupling reaction could be used to introduce a variety of substituents at the C-3 position. The mechanism of such a reaction would involve the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Spectroscopic Studies for Intermediate Identification (e.g., NMR for carbocations)
The direct observation and characterization of reactive intermediates such as carbocations are crucial for confirming proposed reaction mechanisms. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. beilstein-journals.orgresearchgate.net
For the carbocation derived from this compound, both ¹³C and ¹⁹F NMR would be particularly informative. The ¹³C NMR spectrum would be expected to show a significant downfield shift for the carbon atom bearing the positive charge. The magnitude of this shift would provide information about the degree of charge localization.
¹⁹F NMR spectroscopy would also be a valuable probe. researchgate.net The chemical shift of the fluorine nuclei in the CF3 group is sensitive to the electronic environment of the adjacent carbon atom. The formation of a carbocation at C-1 would lead to a significant change in the ¹⁹F NMR chemical shift compared to the neutral starting material. This change in chemical shift can be used to monitor the formation and disappearance of the carbocationic intermediate during the course of a reaction.
The following table outlines the expected NMR spectroscopic signatures for the C-1 carbocation of this compound:
| Nucleus | Expected Chemical Shift Change upon Carbocation Formation |
| ¹³C | Significant downfield shift for C-1 |
| ¹⁹F | Significant change in chemical shift of the CF3 group |
Computational Chemistry Applied to 3 Bromo 1 Trifluoromethyl Cyclobutan 1 Ol
Quantum Chemical Calculations for Conformational Analysis
The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to relieve ring strain. youtube.com For a substituted cyclobutane like 3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol, the substituents can adopt either axial or equatorial positions, leading to different conformational isomers. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in determining the relative energies and geometries of these conformers.
The puckered nature of the cyclobutane ring leads to two primary conformations: a bent and a twisted form. The energy barrier for the interconversion between these puckered conformations is generally low, allowing for rapid flipping at room temperature. youtube.com In substituted cyclobutanes, the substituents' steric and electronic effects play a crucial role in determining the preferred conformation. For instance, bulky substituents tend to favor the equatorial position to minimize steric hindrance. youtube.com
In the case of this compound, there are several possible diastereomers, each with its own set of conformers. The relative stability of these conformers is dictated by the interplay of steric interactions between the substituents and electronic effects such as dipole-dipole interactions and hyperconjugation. nih.gov
Table 1: Hypothetical Relative Energies of Conformers of a Diastereomer of this compound
| Conformer | Substituent Positions | Relative Energy (kcal/mol) |
| A | Br (axial), OH (axial), CF3 (equatorial) | 2.5 |
| B | Br (equatorial), OH (axial), CF3 (equatorial) | 0.0 |
| C | Br (axial), OH (equatorial), CF3 (axial) | 4.0 |
| D | Br (equatorial), OH (equatorial), CF3 (axial) | 1.5 |
Note: This table is illustrative and the actual relative energies would need to be calculated using quantum chemical methods.
A detailed conformational analysis would involve systematically exploring the potential energy surface of the molecule by rotating the substituents and puckering the cyclobutane ring. By identifying the energy minima, one can determine the most stable conformations and their relative populations according to the Boltzmann distribution.
Theoretical Studies of Reaction Mechanisms and Transition States (e.g., DFT calculations)
DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and products, and to calculate the activation energies and reaction enthalpies. acs.orgmdpi.com
For example, in a nucleophilic substitution reaction where the bromine atom is replaced, DFT calculations can help determine whether the reaction proceeds through an S\N1 or S\N2 mechanism. The calculations would involve locating the transition state structure and determining its energy relative to the reactants. The geometry of the transition state provides crucial information about the reaction pathway.
In elimination reactions, DFT can be used to predict the regioselectivity and stereoselectivity of the process. By comparing the activation energies for the formation of different possible alkene products, one can determine the major product of the reaction.
Table 2: Hypothetical Calculated Activation Energies for a Reaction of this compound
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| S\N2 Substitution | [TS_SN2]‡ | 25.3 |
| E2 Elimination (Zaitsev) | [TS_E2_Zaitsev]‡ | 28.1 |
| E2 Elimination (Hofmann) | [TS_E2_Hofmann]‡ | 29.5 |
Note: This table presents hypothetical data. Actual values would be obtained from specific DFT calculations for a given reaction.
Furthermore, theoretical studies can investigate more complex reaction pathways, such as rearrangements or ring-opening reactions of the cyclobutane ring. These calculations can provide a detailed understanding of the factors that control the outcome of a reaction, such as electronic effects, steric hindrance, and solvent effects. acs.org
Prediction of Regioselectivity and Stereoselectivity in Synthetic Processes
Computational chemistry plays a vital role in predicting the regioselectivity and stereoselectivity of synthetic reactions involving this compound. nih.govrsc.org By modeling the transition states for different possible reaction pathways, it is possible to determine which pathway is energetically favored and therefore which product will be formed predominantly.
For instance, in an elimination reaction of this compound, there are multiple possible alkene products depending on which proton is removed. DFT calculations can be used to compute the activation energies for each of these elimination pathways. The pathway with the lowest activation energy will correspond to the major product, thus predicting the regioselectivity of the reaction. mdpi.com
Similarly, in reactions that create a new stereocenter, computational methods can predict the stereochemical outcome. For example, in the reduction of a ketone precursor to form this compound, the approach of the reducing agent can be modeled to determine whether the attack will occur from the re or si face of the carbonyl group, leading to the prediction of the major diastereomer formed. acs.org
The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. High-level calculations can provide quantitative predictions that are in good agreement with experimental results. nih.gov
Analysis of Electronic Effects of Bromine and Trifluoromethyl Substituents
The bromine and trifluoromethyl groups on the cyclobutane ring have significant electronic effects that influence the molecule's reactivity and properties. nih.gov The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.comresearchgate.net This inductive effect can significantly impact the acidity of the hydroxyl proton and the reactivity of adjacent functional groups. nih.gov
The bromine atom also has an inductive electron-withdrawing effect, although it is less pronounced than that of the trifluoromethyl group. Additionally, bromine can participate in halogen bonding, which is a non-covalent interaction that can influence intermolecular interactions and crystal packing.
Quantum chemical calculations can be used to quantify these electronic effects. For example, by calculating the molecular electrostatic potential (MEP), it is possible to visualize the electron distribution in the molecule and identify regions that are electron-rich or electron-poor. This information can be used to predict the sites of nucleophilic or electrophilic attack.
Natural Bond Orbital (NBO) analysis is another powerful tool to analyze the electronic structure of the molecule. NBO analysis can provide information about the charge distribution, hybridization of atoms, and hyperconjugative interactions within the molecule. These interactions can play a crucial role in determining the molecule's conformation and reactivity. nih.gov
Table 3: Hypothetical NBO Charges on Key Atoms of this compound
| Atom | NBO Charge (a.u.) |
| C1 (bonded to OH and CF3) | +0.85 |
| C3 (bonded to Br) | +0.15 |
| O (of OH group) | -0.75 |
| Br | -0.05 |
Note: These are illustrative values. The actual charges would be determined by NBO analysis from a quantum chemical calculation.
Molecular Dynamics Simulations for Dynamic Behavior Studies
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in different environments, such as in solution or in the solid state. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.
From the MD trajectory, it is possible to analyze various dynamic properties, such as conformational changes, intermolecular interactions, and transport properties. For example, an MD simulation of this compound in a solvent can reveal the preferred solvation shell structure and the dynamics of solvent exchange.
In the context of conformational analysis, MD simulations can complement quantum chemical calculations by exploring the conformational landscape of the molecule at a finite temperature. This can reveal the relative populations of different conformers and the rates of interconversion between them. nih.gov
MD simulations are also useful for studying the interactions of this compound with other molecules, such as proteins or other biological macromolecules. These simulations can provide insights into the binding mode and affinity of the molecule, which is crucial for drug design and development. nih.gov
Advanced Synthetic Applications and Derivatives of 3 Bromo 1 Trifluoromethyl Cyclobutan 1 Ol
3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol as a Versatile Building Block in Organic Synthesis
This compound and its closely related analogues serve as highly effective building blocks in organic synthesis, primarily due to the presence of multiple reactive sites. The trifluoromethyl group imparts unique electronic properties and can significantly influence the biological activity and physicochemical characteristics of the resulting molecules. The bromine atom provides a handle for a wide array of chemical transformations, including nucleophilic substitution and cross-coupling reactions.
The strategic placement of the hydroxyl, bromo, and trifluoromethyl groups on the cyclobutane (B1203170) ring allows for a diverse range of synthetic manipulations. For instance, the bromine atom in the related compound 1-bromo-3-(trifluoromethyl)cyclobutane (B2481742) facilitates its use as a precursor in the synthesis of various heterocyclic compounds, such as pyrazoles, imidazoles, and triazoles, which are significant scaffolds in medicinal chemistry. Furthermore, this building block is instrumental in the creation of fluorinated pharmaceuticals, where the trifluoromethyl group can enhance properties like metabolic stability and lipophilicity.
The reactivity of the functional groups in 3-bromo-1-(trifluoromethyl)cyclobutane derivatives allows for their incorporation into larger, more complex molecules. The table below summarizes the key reactive sites and their potential synthetic transformations.
| Functional Group | Position | Potential Synthetic Transformations |
| Hydroxyl (-OH) | C1 | Esterification, Etherification, Oxidation, Substitution |
| Bromo (-Br) | C3 | Nucleophilic Substitution, Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), Elimination |
| Trifluoromethyl (-CF3) | C1 | Modulates reactivity and properties of the final molecule |
| Cyclobutane Ring | - | Ring-opening reactions, Ring expansion/contraction |
The strategic application of these transformations enables chemists to construct a variety of intricate molecular frameworks, underscoring the versatility of this compound as a foundational element in synthetic organic chemistry.
Synthesis of Complex Polycyclic and Spirocyclic Architectures from this compound Precursors
The rigid and three-dimensional nature of the cyclobutane ring makes this compound an excellent precursor for the synthesis of complex polycyclic and spirocyclic systems. These structural motifs are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and potential for biological activity.
Spirocycles, in particular, have gained considerable attention in drug discovery. The synthesis of trifluoromethyl-substituted spirocycles can be achieved through various synthetic strategies, including dearomative spirocyclization. While not always starting directly from this compound, related cyclobutane derivatives are key intermediates. For example, a TFA-catalyzed [3+2] spiroannulation of cyclobutanols has been developed to produce spiro[cyclobuta[a]indene-7,1′-cyclobutane] skeletons. researchgate.net This highlights the potential of the cyclobutanol (B46151) moiety in constructing spirocyclic systems.
The general approach often involves leveraging the reactivity of the functional groups on the cyclobutane ring to initiate cyclization cascades or to participate in multicomponent reactions. The bromo group can be transformed to set the stage for intramolecular bond formations, leading to the construction of fused or bridged ring systems. The trifluoromethyl group, while generally inert to the reaction conditions, plays a crucial role in directing the stereochemical outcome of these transformations and in imparting desirable properties to the final spirocyclic or polycyclic product.
A representative synthetic approach to a spirocyclic system utilizing a cyclobutane precursor is outlined in the table below.
| Step | Reaction Type | Reactants | Product |
| 1 | Functional Group Interconversion | This compound | Cyclobutanone (B123998) derivative |
| 2 | Spiroannulation | Cyclobutanone derivative, Dienophile | Spirocyclic compound |
| 3 | Further Elaboration | Spirocyclic compound | Complex polycyclic architecture |
This strategic approach allows for the rapid assembly of complex molecular architectures from relatively simple starting materials, demonstrating the synthetic power of using this compound and its derivatives as precursors.
Derivatization to Analogues with Modified Functional Groups and Ring Systems
The chemical scaffold of this compound is amenable to a wide range of derivatizations, allowing for the synthesis of a diverse library of analogues with modified functional groups and even altered ring systems. These modifications are crucial for fine-tuning the physicochemical and biological properties of the parent molecule.
One common strategy for derivatization involves the transformation of the hydroxyl and bromo functionalities. For instance, the hydroxyl group can be oxidized to a ketone, which then serves as a versatile intermediate for a host of subsequent reactions, including Wittig reactions, Grignard additions, and reductive aminations. The bromo group can be replaced by a variety of nucleophiles, such as azides, cyanides, or thiols, to introduce new functional groups.
Furthermore, the cyclobutane ring itself can be modified. Ring-opening reactions, often promoted by strain release, can lead to the formation of linear, functionalized aliphatic chains. Conversely, ring-expansion reactions can be employed to generate larger carbocyclic or heterocyclic systems, such as cyclopentanes or pyrrolidines.
A visible light-induced diastereoselective synthesis of trifluoromethylated cyclobutane derivatives has been described, which, through the ring-opening of lactone or lactam intermediates, can yield stereodefined trisubstituted trifluoromethylated cyclobutane alcohols, carboxylic acids, and amines. nih.govacs.org This demonstrates the utility of the cyclobutane scaffold in accessing a variety of functionalized derivatives.
The table below provides examples of derivatization reactions that can be performed on the this compound scaffold.
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |
| Hydroxyl (-OH) | PCC, CH2Cl2 | Ketone (=O) |
| Hydroxyl (-OH) | NaH, R-X | Ether (-OR) |
| Bromo (-Br) | NaN3, DMF | Azido (-N3) |
| Bromo (-Br) | KCN, DMSO | Cyano (-CN) |
| Cyclobutane Ring | Lewis Acid | Ring-opened product |
Through these and other synthetic transformations, a vast chemical space can be explored, leading to the discovery of novel compounds with tailored properties.
Development of Novel Reagents and Catalysts Utilizing the Cyclobutanol Scaffold
While the primary application of this compound is as a building block, the inherent reactivity and structural features of its cyclobutanol scaffold also suggest its potential as a platform for the development of novel reagents and catalysts. The trifluoromethyl group can influence the electronic environment of the molecule, potentially enhancing the reactivity or selectivity of a catalytic center attached to the cyclobutane ring.
The development of reagents for specific chemical transformations is an active area of research. For example, trifluoromethylation reagents are crucial for the introduction of the trifluoromethyl group into organic molecules. While not directly derived from this compound, the study of such compounds contributes to the broader understanding of trifluoromethyl chemistry.
In the context of catalysis, the rigid cyclobutane framework can serve as a chiral ligand scaffold for asymmetric catalysis. The synthesis of enantiomerically pure derivatives of this compound could provide access to new classes of chiral ligands. The substituents on the cyclobutane ring can be modified to tune the steric and electronic properties of the ligand, thereby influencing the efficiency and stereoselectivity of the catalyzed reaction.
The potential applications of the cyclobutanol scaffold in reagent and catalyst development are summarized below.
| Application Area | Design Concept | Potential Advantage |
| Novel Reagent | Incorporation of a reactive moiety onto the cyclobutane scaffold. | Enhanced reactivity or selectivity due to the trifluoromethyl group. |
| Asymmetric Catalyst | Use of the chiral cyclobutane framework as a ligand for a metal center. | Rigid scaffold can lead to high enantioselectivity. |
| Organocatalyst | Functionalization of the cyclobutane ring with catalytically active groups. | Unique stereochemical environment provided by the cyclobutane ring. |
Further research in this area could lead to the discovery of new and efficient reagents and catalysts for a variety of organic transformations.
Exploration of this compound Derivatives as Conformationally Restricted Bioisosteres for Research
In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful tool for drug design. The trifluoromethyl group is often used as a bioisostere for other groups, such as a methyl or chloro group, and can significantly impact a molecule's biological activity. nih.gov Derivatives of this compound, with their conformationally restricted cyclobutane core, are excellent candidates for exploration as novel bioisosteres.
The rigid nature of the cyclobutane ring limits the number of accessible conformations, which can lead to a more defined interaction with a biological target. This conformational restriction can result in increased potency and selectivity of a drug candidate. The trifluoromethyl group on the cyclobutane ring can further enhance these properties by providing a strong dipole moment and by participating in favorable interactions with the target protein.
The trifluoromethyl group has been successfully used as a bioisosteric replacement for the aliphatic nitro group in the development of CB1 receptor positive allosteric modulators. nih.govnih.gov This highlights the potential of incorporating the trifluoromethyl group into conformationally restricted scaffolds to improve drug-like properties. The use of trifluoromethylated cyclobutane derivatives as bioisosteres for phenyl rings or other aromatic systems is an emerging area of research, with the potential to lead to the discovery of new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.
The table below outlines the key features of this compound derivatives that make them attractive as bioisosteres.
| Feature | Implication for Bioisosterism |
| Conformationally Restricted Cyclobutane Core | Pre-organizes the molecule for binding to a biological target, potentially increasing potency and selectivity. |
| Trifluoromethyl Group | Can mimic the steric and electronic properties of other functional groups, while enhancing metabolic stability and lipophilicity. |
| Three-Dimensional Structure | Provides a non-planar scaffold that can access different regions of chemical space compared to traditional flat aromatic rings. |
The exploration of these derivatives as bioisosteres is a promising avenue for the development of next-generation therapeutics.
Conclusion and Future Research Directions
Summary of Current Understanding and Key Achievements
The field of halogenated trifluoromethylcyclobutanol chemistry, while a niche area of organic synthesis, has seen significant progress driven by the increasing importance of fluorinated motifs in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. mdpi.com The cyclobutane (B1203170) scaffold provides a three-dimensional framework that is a valuable bioisostere for larger, more flexible, or aromatic systems. bioorganica.com.ua
Key achievements in the broader field that inform our understanding of compounds like 3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol include:
Development of Synthetic Methodologies: Robust methods for the synthesis of trifluoromethylated cyclobutane derivatives have been established, primarily through the trifluoromethylation of cyclobutanone (B123998) precursors using reagents like TMSCF₃ (Ruppert-Prakash reagent). mdpi.com Additionally, [2+2] cycloaddition reactions provide a powerful tool for constructing the cyclobutane core. mdpi.comacs.org
Functionalization of Strained Rings: Significant strides have been made in the functionalization of strained cyclobutane rings, including stereocontrolled syntheses and the introduction of various substituents. mdpi.comresearchgate.net These methodologies provide a foundation for the synthesis of complex cyclobutane-containing molecules.
Understanding of Ring Strain Effects: The inherent ring strain of cyclobutanes dictates their reactivity, enabling unique chemical transformations such as ring-opening and ring-expansion reactions. mdpi.comresearchgate.net This property is crucial for the synthetic utility of cyclobutane derivatives.
While direct research on this compound is not extensively documented in publicly available literature, its structure suggests it would be a valuable building block, combining the key features of a trifluoromethylated alcohol on a strained, halogenated cyclobutane ring.
| Feature | Significance |
| Trifluoromethyl Group | Enhances metabolic stability, lipophilicity, and binding affinity. |
| Cyclobutane Ring | Provides a rigid, three-dimensional scaffold; acts as a bioisostere. |
| Bromo Substituent | Offers a handle for further functionalization via cross-coupling reactions. |
| Tertiary Alcohol | Can participate in hydrogen bonding and serves as a synthetic precursor. |
Unexplored Reactivity and Synthetic Opportunities for this compound
The unique combination of functional groups in this compound presents a number of unexplored synthetic opportunities.
Cross-Coupling Reactions: The bromo substituent is an ideal handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of a wide range of aryl, alkynyl, and amino groups at the 3-position of the cyclobutane ring, leading to a diverse library of novel compounds.
Ring-Opening and Rearrangement Reactions: The inherent strain of the cyclobutane ring, coupled with the electron-withdrawing nature of the trifluoromethyl group, could lead to interesting and potentially stereoselective ring-opening or rearrangement reactions under acidic, basic, or thermal conditions. For instance, semipinacol-type rearrangements could be explored. rsc.org
Nucleophilic Substitution: While challenging on a cyclobutane ring, nucleophilic substitution of the bromine atom could be investigated, potentially leading to the introduction of other functional groups.
Derivatization of the Hydroxyl Group: The tertiary alcohol can be derivatized to form ethers, esters, or other functional groups, which could modulate the biological activity and physicochemical properties of the molecule.
Potential for Development of New Reaction Methodologies
The structure of this compound can serve as a platform for the development of new reaction methodologies, particularly in the area of strained ring chemistry.
Strain-Release Driven Reactions: The energy stored in the strained cyclobutane ring can be harnessed to drive reactions that would otherwise be thermodynamically unfavorable. New methods that exploit this strain release in the context of the trifluoromethyl and bromo substituents could be developed.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. nih.govrsc.org This technology could be applied to activate the C-Br bond in this compound for radical-based transformations, opening up new avenues for functionalization.
Enantioselective Catalysis: The development of catalytic enantioselective methods for the synthesis and functionalization of such trifluoromethylated cyclobutanols would be a significant advancement, providing access to chiral building blocks for drug discovery.
Challenges and Prospects in the Field of Halogenated Trifluoromethylcyclobutanol Chemistry
Despite the potential, several challenges remain in the chemistry of halogenated trifluoromethylcyclobutanols.
| Challenge | Prospect |
| Stereocontrol | The synthesis of specific stereoisomers of substituted cyclobutanes can be difficult. The development of new stereoselective synthetic methods is a key area of research. mdpi.com |
| Ring Strain | While synthetically useful, the ring strain can also lead to undesired side reactions and instability. Understanding and controlling the reactivity of these strained rings is crucial. mdpi.comresearchgate.net |
| Fluorination Methods | The introduction of fluorine and trifluoromethyl groups often requires specialized reagents and conditions. The development of milder and more efficient fluorination and trifluoromethylation methods is an ongoing effort. nih.govthermofisher.comorientjchem.org |
| Limited Commercial Availability | Many complex cyclobutane building blocks are not readily available, which can hinder their application in drug discovery programs. The development of scalable synthetic routes is needed. bioorganica.com.ua |
The prospects for this field are promising, as the demand for novel, three-dimensional fluorinated building blocks in medicinal chemistry continues to grow. Overcoming these challenges will lead to the discovery of new chemical entities with potentially improved pharmacological properties.
Emerging Trends in Strained Ring System Chemistry with Fluorine and Halogen Substituents
Several emerging trends are shaping the future of this field:
Late-Stage Functionalization: There is a growing interest in methods for the introduction of fluorine and other halogens into complex molecules at a late stage of the synthesis. This allows for the rapid generation of analogs for structure-activity relationship studies. nih.govdiva-portal.org
Bioisosterism and "Escape from Flatland": The use of small, strained rings like cyclobutane as bioisosteres for aromatic rings is a continuing trend in medicinal chemistry, aimed at improving the physicochemical properties of drug candidates by moving away from flat, two-dimensional structures.
Photocatalysis and Electrochemistry: These modern synthetic methods are increasingly being used to perform challenging transformations under mild conditions, including the functionalization of C-H bonds and the formation of C-F bonds. nih.govrsc.org
Flow Chemistry: The use of continuous flow reactors can offer advantages in terms of safety, scalability, and reaction control for certain fluorination and halogenation reactions.
The continued exploration of these trends will undoubtedly lead to new discoveries and applications for compounds like this compound and related structures.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol, and how can reaction conditions be optimized to improve yield?
- Methodology :
- Cyclobutane Formation : Use [2+2] photocycloaddition or strain-driven ring-closing metathesis to construct the cyclobutane core.
- Trifluoromethyl Introduction : Employ trifluoromethylation reagents (e.g., CF₃Cu, Ruppert–Prakash reagent) under electrophilic or nucleophilic conditions.
- Bromination : Utilize N-bromosuccinimide (NBS) or Br₂ in inert solvents (e.g., CCl₄) at controlled temperatures to avoid over-bromination.
- Optimization : Adjust stoichiometry, solvent polarity (e.g., THF vs. DMF), and temperature to minimize side products. For example, low temperatures (-78°C) reduce ring-opening side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodology :
- ¹H/¹³C NMR : The cyclobutane ring protons appear as complex multiplets (δ 2.5–4.0 ppm). The hydroxyl proton (δ 1.5–3.0 ppm) may show broadening due to hydrogen bonding.
- ¹⁹F NMR : A singlet near δ -60 to -70 ppm confirms the trifluoromethyl group.
- IR Spectroscopy : A broad O–H stretch (~3200–3600 cm⁻¹) and C–Br absorption (~500–600 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks at m/z 238 (C₅H₆BrF₃O⁺) with fragmentation patterns indicating Br and CF₃ loss .
Q. What are the stability considerations for this compound under different storage and reaction conditions?
- Methodology :
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to light.
- Reactivity : The bromine atom is susceptible to nucleophilic substitution (e.g., SN2), while the hydroxyl group may undergo esterification or dehydration under acidic conditions. Stability tests (TGA/DSC) can assess thermal decomposition thresholds .
Advanced Research Questions
Q. How does the presence of the trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions, and what catalysts are most effective?
- Methodology :
- Electronic Effects : The electron-withdrawing CF₃ group activates the bromine for Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O at 80–100°C.
- Steric Considerations : Bulky ligands (e.g., XPhos) improve selectivity for coupling at the bromine site over hydroxyl or CF₃ groups.
- Case Study : Analogous benzyl bromides with CF₃ groups achieve >80% yield with Pd(OAc)₂ and K₂CO₃ .
Q. What role does this compound play in the synthesis of ryanodine receptor modulators or other agrochemicals, based on structural analogs?
- Methodology :
- Structural Analogs : The CF₃ and Br moieties are critical in agrochemicals like chlorantraniliprole, where similar motifs enhance binding to insect ryanodine receptors.
- Synthetic Intermediates : The compound can serve as a precursor for pyrazole or spirocyclic derivatives via nucleophilic substitution or ring-expansion reactions.
- Biological Testing : Radiolabeled analogs (³H/¹⁴C) can map receptor interactions in vitro .
Q. What strategies can be employed to resolve contradictions in reported reaction outcomes or spectroscopic data for derivatives of this compound?
- Methodology :
- Reproducibility Checks : Validate reaction conditions (e.g., moisture levels, catalyst purity) using control experiments.
- Advanced NMR : 2D techniques (COSY, HSQC) resolve overlapping signals from diastereomers or regioisomers.
- Crystallography : Single-crystal X-ray diffraction confirms stereochemistry and substituent positions, resolving ambiguities in NOESY data .
Q. How does the cyclobutane ring strain affect the compound's reactivity in ring-opening or functionalization reactions?
- Methodology :
- Ring-Opening : Strain (~26 kcal/mol) facilitates acid-catalyzed ring-opening to form alkenes or diols. For example, H₂SO₄ in EtOH converts the cyclobutane to a 1,3-diol derivative.
- Functionalization : Strain enhances reactivity in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states for ring-opening pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
